molecular formula C15H10ClF3O4 B6384947 5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261952-84-4

5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384947
CAS RN: 1261952-84-4
M. Wt: 346.68 g/mol
InChI Key: BSZWACVFDUQSRK-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (or 5-CMPT-3-TFM) is a novel compound with a wide range of potential applications in the field of scientific research. It has been studied for its unique properties, such as its ability to act as a reagent for the synthesis of other compounds and its potential as a drug target.

Mechanism of Action

The mechanism of action of 5-CMPT-3-TFM is not yet fully understood. However, it is thought to interact with certain receptors in the body, such as the muscarinic acetylcholine receptor (M1), the serotonin 5-HT1A receptor, and the dopamine D2 receptor. It is believed that these interactions may be responsible for its potential as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-3-TFM have not yet been fully studied. However, it is thought to interact with certain receptors in the body, such as the muscarinic acetylcholine receptor (M1), the serotonin 5-HT1A receptor, and the dopamine D2 receptor. These interactions may be responsible for its potential as a drug target.

Advantages and Limitations for Lab Experiments

5-CMPT-3-TFM has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, making it easy to handle and store. Additionally, it is a relatively inexpensive compound, making it cost-effective for laboratory use. However, it is also a relatively new compound, and there is limited information available about its properties and effects. This can make it difficult to predict the outcome of experiments using 5-CMPT-3-TFM.

Future Directions

There are several potential future directions for the study of 5-CMPT-3-TFM. Further research is needed to understand its biochemical and physiological effects, as well as its potential as a drug target. Additionally, further research is needed to develop more efficient and cost-effective methods of synthesis. Finally, further research is needed to investigate the potential applications of 5-CMPT-3-TFM in other areas, such as the development of new drugs or the synthesis of other compounds.

Synthesis Methods

5-CMPT-3-TFM can be synthesized using several different methods. One method involves the reaction of 2-chloro-5-methoxycarbonylphenol (or 5-CMP) with 3-trifluoromethoxyphenol (or 3-TFM) in the presence of a base catalyst. This reaction produces 5-CMPT-3-TFM and is typically conducted in a solvent such as acetonitrile or toluene. Other methods of synthesis have also been developed, such as the reaction of 5-CMP with 3-TFM in the presence of a palladium catalyst.

Scientific Research Applications

5-CMPT-3-TFM has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of other compounds, such as 1-chloro-2-methoxycarbonyl-3-trifluoromethoxyphenol and 5-chloro-2-methoxycarbonyl-3-trifluoromethoxyphenol. It has also been studied as a potential drug target, as it has been found to interact with certain receptors in the body and may be useful in the development of new drugs.

properties

IUPAC Name

methyl 4-chloro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O4/c1-22-14(21)8-2-3-13(16)12(6-8)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWACVFDUQSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686749
Record name Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-84-4
Record name Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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